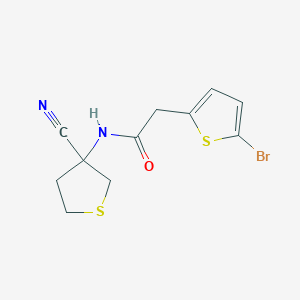
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidant and neuroprotective effects. Additionally, this compound has been shown to have a positive effect on the immune system, enhancing the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a useful tool for studying the mechanisms of these diseases. Additionally, this compound has a relatively low toxicity, making it safe for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide involves several steps. The first step is the synthesis of 5-bromothiophene-2-carboxylic acid, which is then reacted with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with N-(3-mercapto-1,2,4-triazol-5-yl)acetamide to form the final product, 2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS2/c12-9-2-1-8(17-9)5-10(15)14-11(6-13)3-4-16-7-11/h1-2H,3-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZUJLNNBXZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

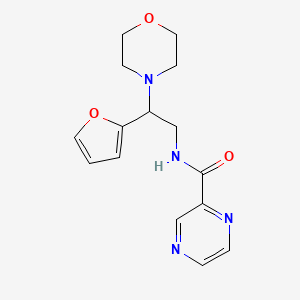
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)

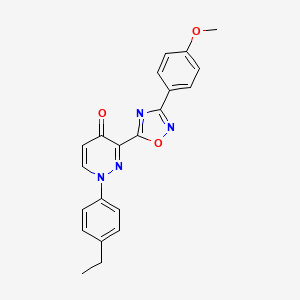
![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)

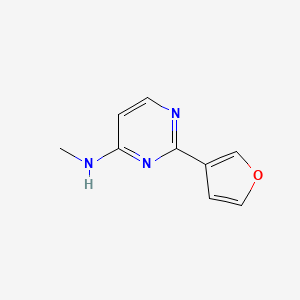
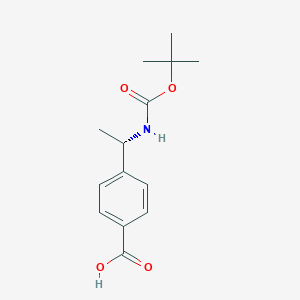
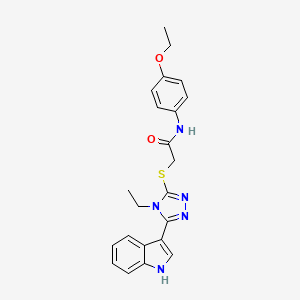
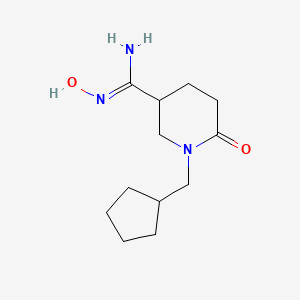
![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2677891.png)
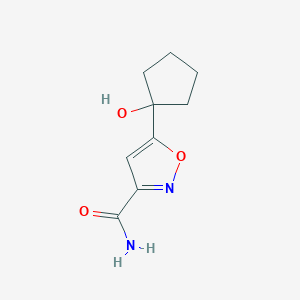
![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)